3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate
Overview
Description
3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate is an organic compound with the molecular formula C13H8Cl2FNO3. It is a derivative of nicotinic acid and is characterized by the presence of methoxy, dichloro, and fluorine substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate typically involves the esterification of 2,6-dichloro-5-fluoronicotinic acid with 3-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
Oxidation: Hydroxyl or carbonyl derivatives depending on the extent of oxidation.
Reduction: Amino derivatives if the nitro group is present.
Scientific Research Applications
3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nicotinic acetylcholine receptors.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to the receptor sites, modulating their activity and influencing neurotransmission. The presence of electron-withdrawing groups like chlorine and fluorine enhances its binding affinity and selectivity towards these receptors. Additionally, the methoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoronicotinic acid: Lacks the methoxyphenyl group, making it less lipophilic and potentially less effective in crossing biological membranes.
3-Methoxyphenyl 2,6-dichloronicotinate: Similar structure but lacks the fluorine atom, which may affect its binding affinity and selectivity.
3-Methoxyphenyl 5-fluoronicotinate: Lacks the dichloro substituents, which can influence its reactivity and stability.
Uniqueness
3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate is unique due to the combination of methoxy, dichloro, and fluorine substituents, which collectively enhance its chemical reactivity, binding affinity, and lipophilicity. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3-methoxyphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO3/c1-19-7-3-2-4-8(5-7)20-13(18)9-6-10(16)12(15)17-11(9)14/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBAMSDBQDCYAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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